molecular formula C11H7Cl3INO2 B14521420 N-(3-Iodoprop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide CAS No. 62899-25-6

N-(3-Iodoprop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B14521420
CAS No.: 62899-25-6
M. Wt: 418.4 g/mol
InChI Key: CVSSCPHSWBDWKD-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an iodopropynyl group and a trichlorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trichlorophenol and propargyl iodide.

    Formation of Intermediate: The first step involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid to form 2-(2,4,5-trichlorophenoxy)acetic acid.

    Amidation: The intermediate is then reacted with propargylamine to form N-(prop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide.

    Iodination: Finally, the compound is iodinated using iodine or an iodinating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps, but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodopropynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodopropynyl group may play a key role in its activity by facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromoprop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-(3-Chloroprop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-(3-Fluoroprop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide

Uniqueness

N-(3-Iodoprop-2-yn-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the presence of the iodopropynyl group, which can impart distinct chemical and biological properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom may enhance the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

62899-25-6

Molecular Formula

C11H7Cl3INO2

Molecular Weight

418.4 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)-2-(2,4,5-trichlorophenoxy)acetamide

InChI

InChI=1S/C11H7Cl3INO2/c12-7-4-9(14)10(5-8(7)13)18-6-11(17)16-3-1-2-15/h4-5H,3,6H2,(H,16,17)

InChI Key

CVSSCPHSWBDWKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCC#CI

Origin of Product

United States

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